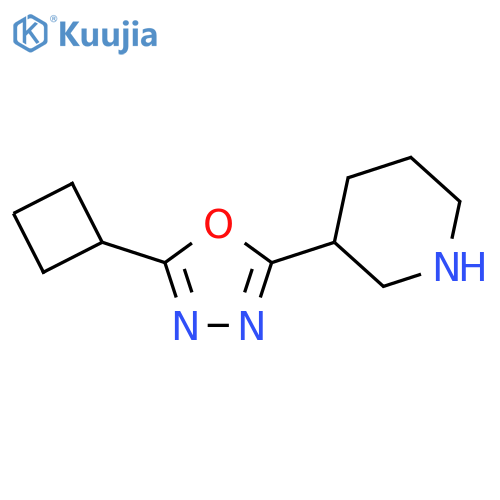Cas no 1439900-11-4 (3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine)

1439900-11-4 structure
商品名:3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine
CAS番号:1439900-11-4
MF:C11H17N3O
メガワット:207.272182226181
CID:5150758
3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine
-
- インチ: 1S/C11H17N3O/c1-3-8(4-1)10-13-14-11(15-10)9-5-2-6-12-7-9/h8-9,12H,1-7H2
- InChIKey: YNSZMOOALAMFBJ-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(C2=NN=C(C3CCC3)O2)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM504742-1g |
2-Cyclobutyl-5-(piperidin-3-yl)-1,3,4-oxadiazole |
1439900-11-4 | 97% | 1g |
$542 | 2023-02-18 |
3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
1439900-11-4 (3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine) 関連製品
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
